molecular formula C23H15ClF2N2O2 B2951843 (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 477711-66-3

(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2951843
CAS No.: 477711-66-3
M. Wt: 424.83
InChI Key: IKKUUZQDNMBDBI-UHFFFAOYSA-N
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Description

(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a pyrazole-based chemical derivative designed for advanced pharmacological research. This compound features a 2-chloro-6-fluorobenzyloxy substituent and a 4-fluorophenyl methanone group, integrating electron-withdrawing halogens with a pyrazole core known for significant biological activity. Structurally similar pyrazole derivatives have demonstrated potent multifunctional biological properties, making them valuable tools for investigating pathways involved in oxidative stress, inflammation, and cancer. Primary research applications for this compound and its analogues are focused on oncology and immunology. Pyrazole derivatives have shown remarkable antioxidant activity by inhibiting reactive oxygen species (ROS) production in cellular models such as human platelets, with some compounds exhibiting IC50 values in the range of approximately 10 µM . The mechanism is associated with the strong inhibition of superoxide anion production, lipid peroxidation, and NADPH oxidase activity . Furthermore, this class of compounds exhibits promising anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and inhibiting key signaling pathways like NF-κB . In cancer research, closely related pyrazole compounds have demonstrated potent antiproliferative activity against a diverse panel of solid tumor and leukemia cell lines in screenings conducted by the National Cancer Institute (NCI) . The molecular mechanism involves the induction of apoptosis through the activation of caspase pathways . This compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2O2/c24-20-5-2-6-21(26)19(20)14-30-18-4-1-3-16(13-18)22-11-12-28(27-22)23(29)15-7-9-17(25)10-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKUUZQDNMBDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone typically involves multiple steps:

  • Formation of 2-chloro-6-fluorobenzyl chloride: : This can be achieved via the chlorination of 2-chloro-6-fluorotoluene using chlorine in the presence of a suitable catalyst.

  • Synthesis of 3-(2-chloro-6-fluorobenzyl)phenol: : React 2-chloro-6-fluorobenzyl chloride with phenol in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Construction of the pyrazole ring: : Use hydrazine or a substituted hydrazine to react with the 3-(2-chloro-6-fluorobenzyl)phenol derivative, forming the pyrazole ring.

  • Attachment of the (4-fluorophenyl)methanone group: : Perform a Friedel-Crafts acylation using an appropriate acylating agent such as (4-fluorophenyl)methanone.

Industrial Production Methods

Large-scale industrial production of this compound may employ continuous flow synthesis and automated reaction processes to ensure consistency and high yield. The use of high-pressure reactors and advanced purification techniques like chromatography could be applied to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the benzyl position or the phenolic moieties.

  • Reduction: : Reduction reactions may occur at the ketone group, converting it into corresponding alcohol derivatives.

  • Substitution: : The halogen atoms present on the benzyl and phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of corresponding aldehydes, ketones, or carboxylic acids depending on reaction conditions.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of halogen-substituted products.

Scientific Research Applications

The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone has significant applications in various fields:

Chemistry

  • Catalysis: : Its structure can potentially be modified to act as a catalyst in certain organic reactions.

  • Material Science: : Used in the synthesis of new polymers or as a building block for advanced materials.

Biology

  • Biological Activity Studies: : Examination of its effects on biological pathways and organisms, including its potential as a fungicide or herbicide.

Medicine

  • Pharmaceutical Development: : Exploration as a lead compound or drug candidate, especially for conditions involving its target pathways.

Industry

  • Manufacturing: : May be used in the production of fine chemicals or specialty compounds.

Mechanism of Action

The specific mechanism of action depends on its target application:

  • Molecular Targets: : Could interact with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : May influence signaling pathways or metabolic processes, depending on its biological activity and chemical properties.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several pyrazole and benzophenone derivatives. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
Target Compound 1H-Pyrazole 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}, 4-fluorophenyl methanone Chloro, fluoro, benzyl ether, ketone
[1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone] 4,5-Dihydro-1H-pyrazole 5-(4-Bromophenyl), 3-(4-fluorophenyl), acetyl group Bromo, fluoro, ketone
4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone (CAS 477886-21-8) 1H-Pyrrole 2-Chloro-6-fluorophenyl, 4-chlorophenyl methanone Chloro, fluoro, ketone
[3-(Trifluoromethyl)phenyl-piperazinyl-pyridazine derivative] Pyridazine-piperazinyl 3-Trifluoromethylphenyl, pyrazole Trifluoromethyl, pyrazole, ketone

Key Observations :

  • Ring Systems : The target compound’s pyrazole core distinguishes it from pyrrole (e.g., CAS 477886-21-8) and pyridazine derivatives (e.g., ). Pyrazoles offer two adjacent nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to pyrrole’s single nitrogen .
  • Substituent Effects : The 2-chloro-6-fluorobenzyl ether group in the target compound introduces steric bulk and electronic effects distinct from simpler halogenated phenyl groups (e.g., 4-bromophenyl in ).
  • Ketone Position: The 4-fluorophenyl methanone group enhances electrophilicity compared to acetyl or trifluoromethyl ketones in analogs .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:

  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in trifluoromethyl-containing analogs () .
  • Bioactivity : Pyrazole derivatives in and show antitumor and antidepressant activities, suggesting the target compound may share similar mechanisms via kinase or neurotransmitter receptor modulation .
Similarity Coefficient Analysis

Using Tanimoto coefficients (), the target compound’s binary fingerprint would exhibit moderate similarity (~0.6–0.7) to dihydro-pyrazoles () due to shared fluorophenyl and ketone groups. Lower similarity (~0.3–0.4) is expected with pyrrole derivatives () due to divergent heterocycles .

Biological Activity

The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone, often referred to as a pyrazole derivative, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₃ClF₂N₂O
  • Molecular Weight : 320.75 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity through various mechanisms:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : In vitro studies on human pancreatic cancer cells revealed that the compound reduced cell viability significantly, with an IC50 value indicating potent cytotoxic effects.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Mechanism of Action : It inhibits pro-inflammatory cytokines and mediators, contributing to reduced inflammation in models of acute and chronic inflammatory diseases.
  • Research Findings : In animal models of arthritis, administration of the compound led to decreased swelling and pain, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects have shown promising results:

  • Activity Spectrum : The compound demonstrated activity against various bacterial strains, with particular efficacy against Gram-positive bacteria.
  • In Vitro Studies : The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antibiotics.

Data Tables

Biological ActivityMechanismIC50/Effect
AnticancerInduces apoptosis via caspase activationIC50 = 15 µM (pancreatic cancer cells)
Anti-inflammatoryInhibits cytokine releaseReduction in swelling by 60% in arthritis model
AntimicrobialInhibits bacterial growthMIC = 32 µg/mL against Staphylococcus aureus

Q & A

Basic: What are the common synthetic routes for preparing (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. For example, highlights the use of hydrazine derivatives under ethanol reflux to generate pyrazole intermediates .
  • Step 2: Functionalization of the pyrazole ring with a 2-chloro-6-fluorobenzyl ether group. This may involve nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, as seen in , where halogenated benzyl groups are introduced via optimized reaction conditions (e.g., potassium carbonate in DMF) .
  • Step 3: Coupling the pyrazole intermediate with 4-fluorobenzoyl chloride or its equivalent using Schotten-Baumann conditions to form the methanone moiety.

Key purification steps include column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization.

Advanced: How can discrepancies in reaction yields be addressed when scaling up the synthesis of this compound?

Answer:
Yield inconsistencies often arise from:

  • Reagent stoichiometry: Suboptimal ratios in multi-step reactions (e.g., excess benzyl halide in etherification steps) can lead to side products. emphasizes iterative optimization of molar ratios and reaction times to suppress byproducts like di-alkylated species .
  • Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity but complicate purification. Switching to toluene or THF with phase-transfer catalysts (e.g., TBAB) can improve reproducibility, as suggested in for analogous pyrazole syntheses .
  • Temperature control: Exothermic reactions (e.g., benzylation) require precise cooling to avoid decomposition.

Validate scalability using Design of Experiments (DoE) to identify critical process parameters.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of the pyrazole ring (e.g., substituent positions at N1 and C3) and benzyl ether linkage. For example, provides detailed dihedral angle data from crystallography to validate NMR assignments .
  • HRMS (ESI-TOF): Verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with Cl/F atoms.
  • FT-IR: Identify carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.
  • X-ray crystallography: Resolve ambiguities in stereochemistry, as demonstrated in for pyrimidine-pyrazole hybrids .

Advanced: How can structural contradictions between computational models and experimental data (e.g., XRD) be resolved?

Answer:

  • DFT optimization: Use B3LYP/6-311++G(d,p) basis sets to compare theoretical vs. experimental bond lengths/angles. highlights discrepancies in dihedral angles (e.g., C7–C8–C9–C10 torsion) resolved via hybrid functional adjustments .
  • Hirshfeld surface analysis: Identify weak interactions (e.g., C–H···π, halogen bonding) not captured in gas-phase calculations.
  • Dynamic effects: Account for crystal packing forces (e.g., in , C8–F3 distances vary by 0.05 Å between DFT and XRD) .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. specifies handling halogenated aromatics in fume hoods due to inhalation risks (H333) .
  • Waste disposal: Segregate halogenated waste (per ) and avoid aqueous neutralization, which may generate toxic gases .
  • First aid: For skin contact, wash with soap/water (H313) and seek medical attention if irritation persists .

Advanced: What strategies can mitigate matrix degradation in stability studies (e.g., HPLC analysis)?

Answer:

  • Sample stabilization: Store solutions at –20°C with antioxidants (e.g., BHT) to prevent oxidation, as noted in for organic compound degradation during prolonged storage .
  • Column selection: Use Chromolith® HPLC columns ( ) for high-resolution separation of degradation products .
  • Mobile phase buffering: Adjust pH to 3.5–4.0 (acetic acid/sodium acetate) to stabilize acid-labile groups.

Basic: What pharmacological screening assays are suitable for this compound?

Answer:

  • Kinase inhibition: Use TR-FRET assays (e.g., LanthaScreen®) to evaluate binding to targets like EGFR or VEGFR.
  • CYP450 profiling: Assess metabolic stability via human liver microsomes (HLMs), as in for spirocyclic compounds .
  • Antimicrobial activity: Follow CLSI guidelines for MIC determination, referencing for hydrazone derivatives .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

Answer:

  • Substituent effects: Replace 2-chloro-6-fluorobenzyl with 3,5-dichloro analogs () to enhance lipophilicity and blood-brain barrier penetration .
  • Pyrazole ring modification: Introduce electron-withdrawing groups (e.g., –CF3 at C4) to improve metabolic stability, as seen in for trifluoromethyl-pyrazoles .
  • Methanone replacement: Test amide or sulfonamide bioisosteres to reduce hERG liability.

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